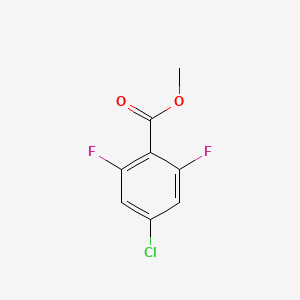

Methyl 4-chloro-2,6-difluorobenzoate

Description

Significance of Fluorine and Chlorine Substituents in Aromatic Systems within Organic Synthesis

The incorporation of fluorine and chlorine into aromatic systems imparts unique properties that are highly sought after in organic synthesis. Fluorine, being the most electronegative element, creates a strong carbon-fluorine bond, one of the strongest in organic chemistry. acs.orgwikipedia.org This bond enhances the thermal and chemical stability of molecules. wikipedia.org The presence of fluorine can significantly alter a compound's acidity, basicity, and metabolic stability, making it a key feature in the design of pharmaceuticals and agrochemicals. nih.gov

Chlorine, while less electronegative than fluorine, also modifies the electronic nature of the aromatic ring and serves as a versatile reactive handle. The carbon-chlorine bond is weaker than the carbon-fluorine bond, allowing it to participate in a wider range of chemical transformations, including cross-coupling reactions. ambeed.com The distinct electronic and steric effects of fluorine and chlorine substituents allow chemists to fine-tune the reactivity and properties of aromatic compounds for specific applications. rsc.org

Table 1: Comparison of Carbon-Halogen Bond Properties

| Property | Carbon-Fluorine (C-F) | Carbon-Chlorine (C-Cl) |

|---|---|---|

| Average Bond Energy | ~480 kJ/mol | ~320 kJ/mol |

| Bond Length | ~1.4 Å | ~1.8 Å |

Overview of Methyl Benzoate (B1203000) Derivatives as Versatile Synthetic Building Blocks in Academia

Methyl benzoate derivatives are fundamental building blocks in academic and industrial research. Their utility stems from the ester functionality, which can be readily hydrolyzed, reduced, or converted to other functional groups. These compounds serve as foundational scaffolds for constructing more complex molecules. researchgate.netljmu.ac.uk In medicinal chemistry, for instance, methyl benzoate analogs have been synthesized and studied for their potential to modulate biological pathways, such as the inhibition of the pentose (B10789219) phosphate (B84403) pathway in cancer progression and the regulation of DNA methylation in hepatocellular carcinoma. nih.govnih.gov The ester group provides a convenient point for chemical modification, making these derivatives essential tools in the synthesis of novel therapeutic agents and natural products. researchgate.net

Research Trajectory and Scholarly Context of Methyl 4-chloro-2,6-difluorobenzoate

This compound is a specialized building block utilized in the synthesis of high-value, complex molecules across various fields of chemical research. Its specific substitution pattern—two electron-withdrawing fluorine atoms ortho to the ester and a chlorine atom para—creates a unique electronic environment that directs its reactivity.

Synthesis:

The compound is typically prepared from its corresponding carboxylic acid, 4-chloro-2,6-difluorobenzoic acid. Research literature documents several effective methods for this esterification. One approach involves reacting the carboxylic acid with methyl iodide in the presence of cesium carbonate in a dimethylformamide solvent. acs.org Another established method utilizes thionyl chloride to convert the carboxylic acid to an acyl chloride, which is then reacted with methanol (B129727). googleapis.com

Table 2: Synthesis Methods for this compound

| Starting Material | Reagents | Solvent | Outcome |

|---|---|---|---|

| 4-chloro-2,6-difluorobenzoic acid | 1. Thionyl Chloride2. Methanol | Not specified | Esterification to the target compound googleapis.com |

Applications in Research:

Scholarly work demonstrates the role of this compound as a key intermediate in the synthesis of diverse and complex molecules.

Antimalarial Agents: In the development of orally effective antimalarials that target the Plasmodium falciparum ATP4 protein (PfATP4), this compound serves as a precursor in the synthesis of dihydroquinazolinone-3-carboxamides. acs.org

Kinase Inhibitors: The compound has been used in the synthesis of inhibitors for Bruton's Tyrosine Kinase (BTK), a target for treating B-cell mediated diseases such as autoimmune disorders. googleapis.com

Orexin (B13118510) Receptor Agonists: Research into compounds with orexin type 2 receptor (OX2R) agonist activity, relevant for treating conditions like narcolepsy, has utilized this compound as a starting material. google.com In one synthetic pathway, it is reacted with sodium methoxide, where the highly activated fluorine atoms are displaced by methoxy (B1213986) groups, leading to the formation of 4-chloro-2,6-dimethoxybenzoic acid, a subsequent intermediate. google.com

Liquid Crystals: In the field of materials science, this compound has been employed in the synthesis of novel polar liquid crystals, contributing to the development of fluid ferroelectric systems. researchgate.net

The consistent use of this compound in these varied and advanced research areas underscores its importance as a specialized and effective synthetic building block. google.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-2,6-difluorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF2O2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKDQVXTYIIAKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1F)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70673205 | |

| Record name | Methyl 4-chloro-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773134-12-6 | |

| Record name | Benzoic acid, 4-chloro-2,6-difluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773134-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chloro-2,6-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70673205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Design for Methyl 4 Chloro 2,6 Difluorobenzoate

Retrosynthetic Analysis and Identification of Key Precursors for Methyl 4-chloro-2,6-difluorobenzoate

Retrosynthetic analysis of the target molecule, this compound, points to a straightforward disconnection at the ester linkage. This identifies 4-chloro-2,6-difluorobenzoic acid and methanol (B129727) as the immediate precursors. The primary synthetic challenge, therefore, lies in the efficient construction of the substituted benzoic acid ring.

The core of the synthesis is the formation of 4-chloro-2,6-difluorobenzoic acid. While specific routes for this exact isomer can vary, the general methodology often involves building the substitution pattern on a simpler aromatic precursor. A representative synthesis for a similar isomer, 4-chloro-2,5-difluorobenzoic acid, illustrates a common and adaptable multi-step approach that can be applied. google.com

This process typically begins with a readily available starting material, such as p-fluoronitrobenzene, and proceeds through a series of transformations to introduce the required substituents at the correct positions. google.com The key steps in such a synthesis often include:

Bromination: Introduction of a bromine atom onto the aromatic ring, often using a brominating agent in the presence of sulfuric acid. google.com

Reduction: Conversion of a nitro group to an aniline (B41778) (amino group). This is frequently accomplished via catalytic hydrogenation, using catalysts like nickel powder. google.com

Chlorination: Introduction of a chlorine atom, for which reagents like N-chlorosuccinimide (NCS) can be employed. google.com

Diazotization and Fluorination: The conversion of an amino group into a fluorine atom, a process that often involves the formation of a diazonium salt followed by its decomposition, for instance, a Schiemann reaction. google.com

Carboxylation: The final step to create the benzoic acid moiety. A common method is the Grignard reaction, where the corresponding aryl bromide is converted into a Grignard reagent, which then reacts with carbon dioxide upon acidification to yield the carboxylic acid. google.com

This sequence highlights the strategic use of halogenated intermediates to construct the desired polysubstituted benzoic acid precursor.

Once the key precursor, 4-chloro-2,6-difluorobenzoic acid, is obtained, the final step is its conversion to this compound. This is achieved through esterification.

The most common and direct method is the Fischer-Speier esterification . This acid-catalyzed condensation reaction involves refluxing the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong Brønsted acid catalyst, such as sulfuric acid. scielo.brrug.nl Despite its efficiency, potential drawbacks include the requirement for acid neutralization, which generates waste, and incompatibility with acid-sensitive substrates. rug.nl

Alternative esterification methods have been developed to overcome these limitations. rug.nl One notable example is the Mukaiyama esterification , which utilizes 1-alkyl-2-halopyridinium salts to activate the carboxylic acid for nucleophilic attack by the alcohol. rug.nl This method proceeds under milder conditions but is often more suitable for laboratory-scale synthesis due to reagent cost. Lewis acids have also been explored as catalysts to promote esterification with lower waste production. rug.nl

Optimized Reaction Conditions and Mechanistic Investigations in the Synthesis of this compound

Catalysis is fundamental to several stages of the synthesis. In the preparation of the benzoic acid precursor, specific catalysts are employed to drive key transformations. For example, in the reduction of a nitroaromatic intermediate to an aniline, a nickel powder catalyst can be used for catalytic hydrogenation. google.com

In the final esterification step, catalysis is essential for activating the carboxylic acid. In Fischer esterification, a strong Brønsted acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol. scielo.brrug.nl Lewis acid catalysts can also be used to achieve a similar activation. rug.nl The choice and concentration of the catalyst are critical parameters that must be optimized to ensure efficient conversion without promoting side reactions.

The choice of solvent is crucial as it can influence reaction rates, selectivity, and the solubility of reagents and intermediates. In the multi-step synthesis of the halogenated benzoic acid precursor, different solvents are optimal for different reactions. For instance, the catalytic reduction of a nitro group may be carried out in a C1-C4 monohydroxy alcohol like methanol or ethanol (B145695). google.com Chlorination steps using reagents like NCS are often performed in aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). google.com The selection of an appropriate solvent system can significantly improve the reaction's outcome; for example, in some reactions, acetonitrile (B52724) has been shown to provide a better balance between conversion and selectivity compared to more traditional solvents like dichloromethane (B109758) or benzene (B151609). scielo.br

Temperature and pressure are critical physical parameters that must be precisely controlled to guide the reaction toward the desired product. Many reactions in the synthetic sequence have narrow optimal temperature ranges. For example, a chlorination reaction may need to be conducted at temperatures below 40°C to prevent side reactions, while a diazonium salt decomposition could require heating to 140-150°C. google.com Similarly, controlling the reaction temperature during certain synthetic procedures, for instance at 30°C, can be crucial for achieving high yields. researchgate.net

Pressure can also be a key variable, particularly in gas-phase reactions like hydrogenation. Carrying out a catalytic reduction under an elevated pressure of 20-30 kilograms can enhance the reaction rate and potentially reduce the amount of catalyst required. google.com The careful optimization of these parameters is essential for process control, safety, and maximizing the yield and purity of the final product. scielo.brresearchgate.net

Table of Reaction Condition Examples in Related Syntheses

| Reaction Step | Parameter | Condition | Source |

|---|---|---|---|

| Catalytic Reduction | Catalyst | Nickel Powder | google.com |

| Catalytic Reduction | Solvent | C1-C4 Monohydroxy-alcohol | google.com |

| Catalytic Reduction | Pressure | 20-30 kg | google.com |

| Chlorination | Solvent | Aprotic (e.g., DMSO, DMF) | google.com |

| Chlorination | Temperature | Below 40°C | google.com |

| Diazonium Salt Decomposition | Temperature | 140-150°C | google.com |

| Esterification | Catalyst | Brønsted Acid (e.g., H₂SO₄) | scielo.brrug.nl |

Strategies for Yield Enhancement and Selective Product Formation

In the synthesis of this compound, maximizing the yield and ensuring the formation of the correct isomer are of paramount importance. Strategies to achieve this focus on the meticulous control of reaction parameters and the minimization of side reactions. Key factors influencing yield include temperature, pressure, reaction time, and the choice of catalyst and solvent.

Optimizing these conditions is crucial. For instance, in related syntheses of complex molecules, it has been shown that even slight variations in temperature can dramatically affect the reaction outcome and the prevalence of impurities. Furthermore, the order of reagent addition can dictate the regioselectivity of the reaction, preventing the formation of undesired isomers and simplifying downstream purification processes.

Development of Advanced Synthetic Strategies for this compound

The development of advanced synthetic strategies aims to improve the efficiency, safety, and cost-effectiveness of producing this compound. Modern methodologies focus on reducing the number of synthetic steps, improving atomic economy, and enabling safer handling of potentially hazardous reagents and intermediates.

One-pot synthesis represents a significant advancement in chemical production, wherein multiple reaction steps are performed sequentially in a single reactor without isolating intermediate compounds. organic-chemistry.org This approach offers numerous benefits, including reduced solvent consumption, lower waste generation, and savings in time and labor. researchgate.netnih.gov For the synthesis of this compound, a hypothetical one-pot procedure could involve the direct conversion of a suitable precursor, such as 2,6-difluorobenzoic acid, through sequential chlorination and esterification steps in the same vessel. Such protocols are designed to be highly efficient, combining multiple transformations into a seamless process. researchgate.net The development of such a method would hinge on identifying compatible reagent systems and reaction conditions that allow each step to proceed with high selectivity and yield.

Regioselectivity is a critical consideration in the synthesis of this compound to ensure the correct placement of the chloro and difluoro substituents on the aromatic ring. The synthesis must be designed to exclusively yield the 4-chloro-2,6-difluoro substitution pattern. This is typically achieved by selecting starting materials and reagents that exploit the inherent directing effects of the functional groups already present on the benzene ring. For example, the synthesis of other substituted aromatic compounds often relies on catalysts or specific reaction conditions to control the position of incoming groups, ensuring the formation of a single, desired regioisomer. nih.gov In many cases, the choice of a specific base or catalyst can exclusively drive the reaction toward the intended product. nih.govdntb.gov.ua

As this compound is an achiral molecule, stereoselectivity is not a factor in its synthesis. The molecule does not possess any stereocenters, and therefore, considerations for controlling stereochemistry are not applicable.

Continuous flow chemistry is an increasingly important technology for the production of fine chemicals and pharmaceuticals. This approach involves pumping reagents through a network of tubes or microreactors, where the reaction occurs. Compared to traditional batch processing, continuous flow offers superior heat and mass transfer, leading to better control over reaction conditions and improved safety, particularly for highly exothermic reactions. researchgate.net

The application of continuous flow technology to the synthesis of this compound could significantly enhance production efficiency and safety. For instance, processes involving hazardous intermediates, such as diazonium salts used in related syntheses, can be managed more safely in a flow system because only small quantities of the reactive intermediate exist at any given moment. researchgate.net This technology allows for rapid reaction optimization and can lead to higher throughput and more consistent product quality, making it a highly attractive strategy for the large-scale production of this compound. researchgate.net

Isolation and Purification Techniques for Research-Grade this compound

Obtaining research-grade this compound, characterized by high purity, necessitates effective isolation and purification techniques. After the synthesis is complete, the crude product is typically isolated from the reaction mixture and then subjected to one or more purification methods to remove unreacted starting materials, reagents, and byproducts.

Chromatography is a cornerstone of purification in organic chemistry. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for achieving high levels of purity. adventchembio.comadventchembio.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for purifying moderately polar organic molecules.

In a typical RP-HPLC setup, the crude product is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains). A polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, is pumped through the column. ekb.eg By gradually increasing the proportion of the organic solvent (a technique known as gradient elution), compounds are separated based on their relative hydrophobicity. This compound, being less polar than many potential impurities (like the corresponding carboxylic acid), will elute from the column at a specific retention time, allowing for its collection as a purified fraction. The purity of the collected fractions is often confirmed by analytical HPLC. ekb.eg

Below is an interactive table outlining typical parameters that could be used in an RP-HPLC method for the purification and analysis of this compound, based on methods developed for structurally similar compounds. ekb.eg

| Parameter | Value/Description | Purpose |

| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | Stationary phase for separation based on hydrophobicity. |

| Mobile Phase A | 0.1% Triethylamine in Water (pH adjusted to 4.0) | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile/Methanol/Water (70:20:10 v/v/v) | Organic component of the mobile phase for eluting the compound. |

| Gradient Program | 5% B to 90% B over 40 minutes | Gradually increases solvent strength to elute compounds of varying polarity. |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. |

| Detection | UV at 205 nm | Monitors the eluting compounds based on their absorbance of UV light. |

| Column Temp. | 40°C | Ensures reproducible retention times. |

| Injection Volume | 15 µL | The amount of sample introduced into the HPLC system. |

Recrystallization and Distillation Protocols for Compound Refinement

The selection of an appropriate purification method for this compound depends on the nature and quantity of the impurities present. As a solid compound, recrystallization is a primary and effective technique for removing soluble and insoluble impurities. cymitquimica.com For volatile impurities or for large-scale purification, vacuum distillation is a viable alternative, particularly given the compound's predicted high boiling point. chemicalbook.com

Recrystallization Protocols

Recrystallization is a fundamental technique for purifying solid organic compounds. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing the solution to cool, which causes the desired compound to crystallize while the impurities remain in the solution.

Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but have good solubility at its boiling point. For aromatic esters like this compound, a range of solvents can be considered based on their polarity. Common choices include alcohols (such as ethanol and methanol) or solvent mixtures like ethyl acetate (B1210297)/hexanes or dichloromethane/hexanes. youtube.comrochester.edu The selection process often involves empirical testing with small quantities of the crude product to identify the optimal solvent or solvent system that provides good crystal yield and purity.

General Recrystallization Procedure:

Dissolution: The crude this compound is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to completely dissolve the solid.

Hot Filtration (if necessary): If insoluble impurities are present, the hot, saturated solution is filtered through a pre-warmed funnel to remove them.

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield of crystals.

Isolation and Washing: The crystals are collected by vacuum filtration using a Büchner funnel. The collected crystals are then washed with a small amount of cold solvent to remove any adhering impurities.

Drying: The purified crystals are dried in a vacuum oven at a temperature below the compound's melting point to remove any residual solvent.

Illustrative Data for Recrystallization of Aromatic Esters:

| Solvent System | Temperature Profile | Expected Outcome |

| Ethanol | Dissolve at ~78°C, crystallize at 0-5°C | Good for removing polar impurities. |

| Ethyl Acetate/Hexane (B92381) | Dissolve in minimal hot ethyl acetate, add hexane until cloudy, then cool | Effective for a range of polar and non-polar impurities. |

| Dichloromethane/Hexane | Dissolve in dichloromethane, add hexane as an anti-solvent, and cool | Suitable for less polar impurities. |

This table provides a general guideline for the recrystallization of aromatic esters. The optimal conditions for this compound would need to be determined experimentally.

Distillation Protocols

Distillation is a purification technique used to separate components of a liquid mixture based on differences in their boiling points. For solid compounds with relatively high boiling points, vacuum distillation is employed to lower the boiling point and prevent thermal decomposition.

Vacuum Distillation: Given the predicted boiling point of this compound is 230.8 ± 40.0 °C at atmospheric pressure, vacuum distillation is the recommended method. chemicalbook.com By reducing the pressure, the temperature required for boiling is significantly lowered.

General Vacuum Distillation Procedure:

Setup: The crude this compound is placed in a round-bottom flask suitable for distillation. A vacuum distillation apparatus is assembled, including a distillation head, condenser, and receiving flask. It is crucial to ensure all glass joints are properly sealed to maintain a high vacuum.

Heating and Evacuation: The system is gradually evacuated to the desired pressure. The flask is then heated gently using a heating mantle. The use of a magnetic stirrer or boiling chips is essential to ensure smooth boiling.

Fraction Collection: The vapor of the compound travels through the distillation head and is condensed in the condenser before being collected in the receiving flask. The temperature of the vapor is monitored, and the fraction collected at a constant temperature corresponding to the boiling point of the compound at that pressure is the purified product.

Termination: Once the distillation is complete, the heating is stopped, and the system is allowed to cool to room temperature before the vacuum is slowly released.

Estimated Distillation Parameters for Structurally Similar Compounds:

| Compound | Boiling Point (°C) | Pressure |

| Methyl 2,6-difluorobenzoate | 203-204 | 760 mmHg (atmospheric) |

| Methyl 4-chlorobenzoate | 219.4 (est.) | 760 mmHg (atmospheric) |

This table provides boiling points of related compounds to estimate the conditions required for the vacuum distillation of this compound. The exact pressure and temperature would need to be optimized.

The successful refinement of this compound through these protocols is essential for its use in further chemical transformations, ensuring the integrity and yield of the final products.

Spectroscopic Characterization and Structural Elucidation of Methyl 4 Chloro 2,6 Difluorobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms. A complete NMR analysis of Methyl 4-chloro-2,6-difluorobenzoate would involve a suite of one- and two-dimensional experiments.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum would provide information on the number of distinct proton environments, their chemical shifts (δ), the splitting patterns due to spin-spin coupling, and the integration of the signals, which is proportional to the number of protons.

For this compound, two primary signals would be anticipated: one for the methyl protons (-OCH₃) and another for the aromatic protons.

Methyl Protons (-OCH₃): A singlet would be expected for the three equivalent protons of the methyl group. Its chemical shift would likely appear in the range of 3.8-4.0 ppm.

Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry. They would be expected to produce a single signal. The chemical shift of these protons would be influenced by the electron-withdrawing effects of the fluorine, chlorine, and ester groups. This signal would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

A hypothetical data table for the ¹H NMR spectrum is presented below:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | t | 2H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, several distinct signals would be expected for the carbonyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts of the aromatic carbons would be significantly influenced by the attached halogen atoms, with carbon-fluorine and carbon-chlorine couplings potentially observable.

A predicted ¹³C NMR data table is as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O |

| ~160 (dd) | C2, C6 |

| ~135 (t) | C4 |

| ~115 (dd) | C3, C5 |

| ~110 (t) | C1 |

| ~53 | -OCH₃ |

(Note: 'dd' denotes a doublet of doublets, and 't' denotes a triplet, arising from C-F coupling.)

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Halogen Atom Confirmation

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. In this compound, the two fluorine atoms are chemically equivalent. Therefore, a single signal would be expected in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This signal would likely appear as a triplet due to coupling with the two adjacent aromatic protons.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination

To definitively establish the connectivity of the atoms within the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In this case, it would not be particularly informative for the aromatic region if the protons are equivalent.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link the methyl proton signal to the methyl carbon signal and the aromatic proton signals to their corresponding carbon signals.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (206.57 g/mol ). The presence of chlorine would be indicated by an isotopic pattern for the molecular ion and chlorine-containing fragments, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak.

Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃) to give a [M-31]⁺ peak, and the loss of the entire ester group (-COOCH₃) to give a [M-59]⁺ peak. Further fragmentation of the aromatic ring would also be observed.

A table of expected ions in the EI-MS spectrum is provided below:

| m/z | Ion |

| 206/208 | [M]⁺ |

| 175/177 | [M - OCH₃]⁺ |

| 147/149 | [M - COOCH₃]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique suitable for the analysis of moderately polar compounds like this compound. In ESI-MS, the molecule is expected to be detected as a protonated molecule [M+H]⁺ in the positive ion mode or as adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺.

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass measurement of the molecular ion, allowing for the determination of its elemental composition. The theoretical exact mass of the neutral molecule, C₈H₅ClF₂O₂, can be calculated and compared with the experimental value to confirm the molecular formula with a high degree of confidence.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₅³⁵Cl¹⁹F₂¹⁶O₂ | 205.9946 |

| [M+H]⁺ | C₈H₆³⁵Cl¹⁹F₂¹⁶O₂ | 206.0024 |

Note: The table displays the theoretical exact mass for the most abundant isotopes of the constituent elements.

Elucidation of Characteristic Fragmentation Pathways

In mass spectrometry, following ionization, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. The fragmentation pattern is influenced by the stability of the resulting fragments. Common fragmentation pathways for benzoate (B1203000) esters include:

Loss of the methoxy group (-OCH₃): This would result in the formation of the 4-chloro-2,6-difluorobenzoyl cation. This is often a prominent peak in the mass spectra of methyl benzoates.

Loss of the methyl group (-CH₃): Cleavage of the methyl group from the ester would lead to the formation of a [M-CH₃]⁺ ion.

Decarbonylation: Subsequent loss of a carbon monoxide (CO) molecule from the benzoyl cation is a possible fragmentation step.

Halogen loss: Fragmentation involving the loss of chlorine or fluorine atoms from the aromatic ring can also occur, though it is generally less favored than the loss of the ester group fragments.

The relative abundance of these fragment ions would be dependent on the ionization energy and the specific mass spectrometry technique employed.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of this compound.

Analysis of Characteristic Vibrational Modes

The vibrational spectrum of this compound will be characterized by several key vibrational modes originating from the different functional groups and the substituted benzene ring.

Table 2: Expected Characteristic Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C=O Stretch (Ester) | 1720-1740 | Strong absorption in IR, weaker in Raman |

| C-O Stretch (Ester) | 1250-1300 and 1100-1150 | Two distinct stretching vibrations |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands of varying intensity |

| C-H Stretch (Aromatic) | 3000-3100 | Typically weak to medium intensity |

| C-H Stretch (Methyl) | 2850-2960 | Stretching vibrations of the methyl group |

| C-F Stretch | 1100-1400 | Strong absorptions due to the electronegativity of fluorine |

Identification of Key Functional Groups

The presence of specific peaks in the IR and Raman spectra would confirm the identity of the key functional groups within the molecule:

Ester Group: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ in the IR spectrum is a definitive indicator of the carbonyl (C=O) stretch of the ester. This will be complemented by C-O stretching bands.

Substituted Benzene Ring: A series of bands in the 1450-1600 cm⁻¹ region corresponds to the C=C stretching vibrations within the aromatic ring. The substitution pattern with electronegative atoms (Cl, F) will influence the exact positions and intensities of these bands.

Carbon-Halogen Bonds: The C-F and C-Cl stretching vibrations will give rise to characteristic bands in the fingerprint region of the spectrum. The strong C-F stretching bands are expected between 1100 and 1400 cm⁻¹, while the C-Cl stretch will appear at a lower frequency, typically in the 600-800 cm⁻¹ range.

Methyl Group: The presence of the methyl ester is further confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹.

X-ray Diffraction Studies for Solid-State Structural Analysis (if applicable)

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide the most definitive three-dimensional structural information in the solid state. This technique would allow for the precise determination of:

Bond lengths and angles: Accurate measurement of the distances between atoms and the angles between chemical bonds.

Molecular conformation: The spatial arrangement of the atoms, including the orientation of the ester group relative to the aromatic ring.

Crystal packing: How the individual molecules are arranged in the crystal lattice, including any intermolecular interactions such as halogen bonding or π-π stacking.

This data is crucial for understanding the structure-property relationships of the compound in its solid form. However, as of now, no published crystal structure for this compound is available in the common crystallographic databases.

Computational Chemistry and Theoretical Investigations of Methyl 4 Chloro 2,6 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Methyl 4-chloro-2,6-difluorobenzoate. These methods model the behavior of electrons within the molecule, offering deep insights into its stability and chemical behavior.

Applications of Density Functional Theory (DFT) in Molecular Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost. For substituted benzoic acid derivatives, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to predict a range of molecular properties. dntb.gov.ua These include optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The stability of the molecule, arising from hyperconjugative interactions and charge delocalization, can be analyzed using Natural Bond Orbital (NBO) analysis, which is often performed in conjunction with DFT calculations. researchgate.net

Molecular Geometry and Conformational Analysis

Understanding the three-dimensional arrangement of atoms in this compound is crucial for predicting its physical and chemical properties. Computational methods are instrumental in determining the most stable conformation and analyzing its vibrational modes.

Computational Optimization of Molecular Geometries

The first step in a computational analysis is typically the optimization of the molecular geometry to find the lowest energy structure. dntb.gov.ua For related quinoline (B57606) compounds, both HF and DFT methods with various basis sets (e.g., 6-31++G(d,p)) have been used to perform geometry optimizations. researchgate.net This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters of a Substituted Methyl Benzoate (B1203000) Derivative (Hypothetical Data)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-Cl | 1.74 | - |

| C-F | 1.35 | - |

| C=O | 1.21 | - |

| O-CH3 | 1.44 | - |

| C-C (ring) | 1.39 | - |

| C-C-O | - | 125 |

| O-C-O | - | 123 |

| C-C-F | - | 118 |

Theoretical Prediction of Vibrational Frequencies and Spectroscopic Correlation

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and rocking motions. researchgate.net For methyl benzoate and its derivatives, calculated vibrational frequencies are often scaled to account for anharmonicity and the limitations of the theoretical methods, allowing for a more accurate comparison with experimental infrared (IR) and Raman spectra. researchgate.net The assignment of vibrational modes is facilitated by the total energy distribution (TED) analysis. researchgate.net

Table 2: Illustrative Calculated Vibrational Frequencies and Their Assignments for a Substituted Methyl Benzoate (Hypothetical Data)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (methyl) |

| ~1730 | C=O stretch (ester) |

| ~1600 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1100 | C-F stretch |

| ~800 | C-Cl stretch |

Electronic Structure and Reactivity Descriptors

The electronic structure of this compound governs its reactivity. Computational chemistry provides valuable descriptors that help in predicting how the molecule will interact with other chemical species. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. dntb.gov.ua

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net This information is invaluable for predicting the sites of chemical reactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

A fundamental aspect of understanding a molecule's chemical reactivity and kinetic stability lies in the analysis of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter. A larger gap generally implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions.

For this compound, a computational study would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. It would be anticipated that the HOMO would be localized primarily on the benzene (B151609) ring and the oxygen atoms of the ester group, reflecting the regions of higher electron density. Conversely, the LUMO would likely be distributed over the aromatic ring and the carbonyl group, indicating the most probable sites for nucleophilic attack. The precise energy values and distributions would be determined through quantum chemical calculations, typically using Density Functional Theory (DFT) with an appropriate basis set.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Expected Value (eV) | Significance |

|---|---|---|

| EHOMO | - | Electron-donating ability |

| ELUMO | - | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | - | Chemical reactivity and stability |

Note: This table is illustrative and awaits data from specific computational studies.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the total electron density on the molecular surface, color-coded to indicate different electrostatic potential values. Regions of negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, areas of positive potential (colored in shades of blue) are electron-poor and are the preferred sites for nucleophilic attack.

A computational analysis of this compound would generate an MEP map. It is expected that the most negative potential would be concentrated around the oxygen atoms of the carbonyl group due to the presence of lone pairs of electrons. The fluorine and chlorine atoms, being highly electronegative, would also contribute to regions of negative potential. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential. This detailed mapping would provide critical insights into the molecule's intermolecular interactions and reactivity patterns.

Derivation and Interpretation of Global and Local Reactivity Indices

To quantify the chemical reactivity of this compound more rigorously, a set of global and local reactivity indices would be derived from the conceptual DFT framework. These indices provide a deeper understanding of the molecule's stability and reactivity.

Global Reactivity Descriptors:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap. A higher value of chemical hardness indicates greater stability.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as the average of the HOMO and LUMO energies.

Electronegativity (χ): The power of an atom or a group of atoms to attract electrons towards itself. It is the negative of the chemical potential.

Electrophilicity Index (ω): Measures the energy stabilization of a system when it acquires an additional electronic charge from the environment.

Local Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. By condensing the Fukui function values to individual atoms, one can predict the specific atoms that are most likely to participate in a chemical reaction.

Table 2: Illustrative Global Reactivity Indices

| Index | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electronegativity (χ) | -μ | Electron attracting power |

| Electrophilicity Index (ω) | μ2 / (2η) | Electrophilic nature |

Note: This table presents the formulas for the indices; their values would be determined from calculated HOMO and LUMO energies.

Computational Studies on Reaction Mechanisms Involving this compound

Theoretical chemistry provides powerful tools to elucidate the detailed mechanisms of chemical reactions. For this compound, computational studies could investigate various potential reactions, such as nucleophilic aromatic substitution or hydrolysis of the ester group.

Characterization of Transition States

A key aspect of studying reaction mechanisms is the identification and characterization of transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure provides crucial information about the bond-breaking and bond-forming processes. Computational methods can be used to locate the geometry of the transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction path.

Predictive Modeling of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can also be used to predict various spectroscopic properties of a molecule. For this compound, theoretical calculations could provide valuable insights into its vibrational (infrared and Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors in the computational methods, can be compared with experimental FTIR and FT-Raman spectra to aid in the assignment of the observed vibrational bands to specific molecular motions. Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, providing information about the electronic transitions and the chromophores within the molecule. The calculation of NMR chemical shifts (1H, 13C, 19F) and coupling constants can be compared with experimental NMR data to confirm the molecular structure and provide a more detailed understanding of the electronic environment of the nuclei. The agreement between the predicted and experimental spectra serves as a validation of the computational model and the theoretical approach used.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,6-dichloro-4-fluoro phenol |

Applications of Methyl 4 Chloro 2,6 Difluorobenzoate As a Synthetic Intermediate in Advanced Organic Materials and Pharmaceutical Precursors

Utilization as a Building Block in Pharmaceutical Synthesis

The structural motifs present in Methyl 4-chloro-2,6-difluorobenzoate are frequently found in biologically active molecules. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making this compound a sought-after precursor in medicinal chemistry.

Precursor to Complex Drug Scaffolds, including Antimicrobial Agents

This compound serves as a key starting material for the synthesis of intricate drug scaffolds. The corresponding carboxylic acid, 4-chloro-2,6-difluorobenzoic acid, is a known reactant for preparing substituted heterobicyclic derivatives that function as Bruton's tyrosine kinase (BTK) inhibitors. chemicalbook.comchemdad.com BTK inhibitors represent a class of complex targeted therapies used in the treatment of certain cancers.

Furthermore, the broader family of chlorobenzoic acid derivatives has been extensively studied for the development of antimicrobial agents. nih.gov Research has demonstrated that derivatives such as Schiff's bases and hydrazones synthesized from substituted benzoic acids exhibit significant antibacterial and antifungal activity. nih.govresearchgate.net For instance, studies on hydrazone derivatives of 2,5-difluorobenzoic acid revealed that compounds with fluorine substitutions showed considerable antibacterial activity, in some cases comparable to the standard drug Ampicillin. researchgate.net This highlights the potential of the this compound core in the design of new antimicrobial drugs.

Intermediate for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. This compound is an adept intermediate for constructing a variety of these ring systems. Its reactivity allows for its incorporation into multi-step syntheses to form complex heterocyclic structures like dihydropyridines, oxazoles, and thiazoles. nih.govresearchgate.netresearchgate.net

For example, synthetic protocols have been developed for alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives, showcasing the utility of chloro-substituted aromatics in building pyridine-based heterocycles. researchgate.net Similarly, N-acyl-α-amino acids derived from chlorobenzoic acids have been converted into 1,3-oxazol-5(4H)-one derivatives, which are themselves important heterocyclic intermediates and potential antimicrobial agents. nih.gov The strategic placement of the chloro and fluoro substituents on the benzene (B151609) ring of this compound can be exploited to direct these cyclization reactions and achieve desired molecular frameworks.

Role in the Synthesis of Quinolone Antibacterial Drug Derivatives

Quinolones, and particularly the later-generation fluoroquinolones, are a critical class of synthetic broad-spectrum antibiotics. wikipedia.org The synthesis of the quinolone core often relies on methods like the Gould-Jacobs reaction, which starts with substituted anilines. quimicaorganica.org The structural features of this compound make it a plausible precursor for key intermediates in quinolone synthesis.

The core structure of fluoroquinolones typically includes a fluorine atom at the C-6 position of the quinolone ring, which is known to markedly improve antimicrobial activity. nih.gov Synthetic strategies often involve the cyclization of precursors derived from poly-substituted benzene rings containing fluorine and chlorine. While specific examples starting directly from this compound are not prevalent in literature, its structure aligns with the types of building blocks required for constructing the fused heterocyclic system of quinolones. It can be envisioned as a starting point for creating the substituted benzoyl acetate (B1210297) portion necessary for cyclization into the 4-quinolone core.

| Drug Class/Scaffold | Precursor Role of this compound Moiety | Key Heterocyclic System |

| BTK Inhibitors | Provides the substituted aromatic core for building complex heterobicyclic structures. chemicalbook.comchemdad.com | Heterobicyclic Systems |

| Antimicrobial Agents | Serves as a foundation for derivatives like hydrazones and Schiff's bases. nih.govresearchgate.net | Varies (e.g., Azomethine group) |

| Dihydropyridines | Acts as a potential starting material for building blocks in pyridine (B92270) ring synthesis. researchgate.net | 1,4-Dihydropyridine |

| Quinolone Antibiotics | Can be used to synthesize the substituted aromatic portion required for the quinolone core. quimicaorganica.orgnih.gov | Quinolone/Naphthyridine |

Integration into Agrochemical Development Programs

The principles that make fluorinated compounds valuable in pharmaceuticals also apply to agrochemical development, where they can lead to more potent and selective herbicides, pesticides, and fungicides.

Synthesis of Herbicide and Pesticide Derivatives

Chlorinated and fluorinated benzoic acids are important intermediates in the agrochemical industry. chemimpex.comchemimpex.com Compounds like 4-chloro-2-fluorobenzoic acid and 3-chloro-2,4-difluorobenzoic acid are explicitly used in the synthesis of herbicides. chemimpex.com These molecules are designed to target specific weed species while being safe for the desired crops. chemimpex.com this compound, as a reactive ester, is an ideal candidate for similar applications. It can be readily converted into amides, hydrazides, or other functional groups to create a diverse library of potential agrochemicals. For example, 4-chloro-2-fluorobenzoic acid has been used as a starting reagent for novel herbicidal isoxazolecarboxamides.

| Agrochemical Type | Role of this compound Moiety |

| Herbicides | Serves as a key intermediate for active ingredients targeting weed control. chemimpex.comchemimpex.com |

| Fungicides | Used as a building block in the synthesis of compounds for pest management. chemimpex.comchemimpex.com |

| Pesticides | Provides a fluorinated aromatic core for creating novel isoxazolecarboxamides and other pesticide classes. |

Contributions to Materials Science through Chemical Synthesis

The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties, a feature that is highly valuable in materials science. Fluoroaromatic compounds are used to create materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties.

Related compounds, such as 3-chloro-2,4-difluorobenzoic acid and 2-chloro-4,5-difluorobenzoic acid, have been applied in the creation of advanced materials, including specialized polymers and coatings. chemimpex.comchemimpex.com These materials benefit from the unique properties imparted by the fluorinated aromatic structure, which can lead to improved durability and resistance to environmental factors. chemimpex.com this compound can serve as a monomer or a precursor to monomers for polymerization reactions. Its ester functionality can be used in polycondensation reactions to form polyesters or polyamides with tailored properties, suitable for applications where high performance and chemical inertness are required.

Building Block for the Development of Functionalized Polymers

The robust structure of this compound makes it a compelling starting material for the synthesis of high-performance functionalized polymers. The difluorinated benzene ring can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the polymer backbone.

The primary route to incorporating this moiety into a polymer chain involves its initial conversion into a more reactive monomer. Saponification of the methyl ester group yields 4-chloro-2,6-difluorobenzoic acid, which can then be transformed into an acid chloride. These monomers can undergo polycondensation reactions with appropriate co-monomers, such as diamines or diols, to form polyesters and polyamides. The resulting polymers would feature the 4-chloro-2,6-difluorophenyl unit as a repeating segment, influencing the material's bulk properties.

Table 1: Potential Polymer Classes Derived from this compound

| Monomer Derivative | Co-monomer Type | Resulting Polymer Class | Potential Properties |

| 4-chloro-2,6-difluorobenzoyl chloride | Diol | Polyester | High thermal stability, hydrophobicity |

| 4-chloro-2,6-difluorobenzoyl chloride | Diamine | Polyamide | Chemical resistance, mechanical strength |

| 4-chloro-2,6-difluorobenzoic acid | Diol | Polyester | Good solubility in organic solvents |

Furthermore, the chloro-substituent at the 4-position can be retained in the polymer backbone, offering a reactive handle for post-polymerization modification, allowing for the fine-tuning of the polymer's properties.

Precursor in the Synthesis of Advanced Organic Electronic Materials

In the field of organic electronics, fluorine-containing compounds are of significant interest for developing high-performance materials for applications such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The introduction of fluorine atoms into a π-conjugated system can lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is beneficial for charge injection/extraction and improves the material's stability against oxidative degradation.

This compound serves as a precursor to building blocks for these materials. The core 2,6-difluorophenyl unit can be elaborated through cross-coupling reactions (discussed in section 5.4) to construct more extended conjugated systems. For instance, replacement of the chlorine atom via a Suzuki or Stille coupling reaction can link this fluorinated ring to other aromatic or heteroaromatic systems, forming the backbone of organic semiconductors. The strong electron-withdrawing nature of the fluorine atoms can significantly influence the electronic properties and molecular packing of the resulting materials, which are critical factors for efficient charge transport.

Participation in Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated nature of this compound makes it an ideal substrate for such transformations.

Applications in Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is a cornerstone of modern synthetic chemistry. The reactivity of aryl halides in this reaction typically follows the trend I > Br > OTf > Cl >> F. In this compound, the carbon-chlorine bond is significantly more reactive than the carbon-fluorine bonds under typical palladium-catalyzed conditions. This differential reactivity allows for selective coupling at the 4-position.

This chemoselectivity is crucial for synthetic design, enabling the introduction of an aryl or alkyl group at the C-4 position while leaving the ortho-fluorine atoms untouched. Such selective transformations have been demonstrated on polychlorinated aromatics, where specific catalyst and ligand systems can achieve mono-alkylation or mono-arylation with high predictability. nih.gov For instance, using palladium catalysts with specialized phosphine (B1218219) ligands, the C-Cl bond of this compound can be selectively targeted for coupling with a variety of arylboronic acids or esters to generate 4-aryl-2,6-difluorobenzoate derivatives. nih.gov These products are valuable intermediates for pharmaceuticals and advanced materials.

Table 2: Representative Suzuki-Miyaura Coupling of a Halogenated Benzoate (B1203000)

| Aryl Halide Substrate | Boronic Acid Partner | Catalyst/Ligand System | Product Type |

| This compound | Phenylboronic acid | Pd(OAc)₂ / SPhos | Methyl 4-phenyl-2,6-difluorobenzoate |

| This compound | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Methyl 4-(thiophen-2-yl)-2,6-difluorobenzoate |

| This compound | n-Hexylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / FcPPh₂ | Methyl 4-(n-hexyl)-2,6-difluorobenzoate |

Relevance in Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is fundamental for the synthesis of conjugated systems, including molecular wires, organic electronic materials, and complex natural products. nih.gov

Similar to the Suzuki-Miyaura coupling, the C-Cl bond of this compound is the primary site of reaction in Sonogashira protocols. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems have been developed to efficiently activate the C-Cl bond. The reaction of this compound with terminal alkynes, such as phenylacetylene (B144264) or trimethylsilylacetylene, would yield 4-alkynyl-2,6-difluorobenzoate derivatives. These products are useful for constructing rigid, linear molecular scaffolds. The Sonogashira reaction has been successfully applied to other 4-chloro-substituted aromatic systems, indicating the feasibility of this transformation. researchgate.net

Potential in Buchwald-Hartwig Amination and Other C-X Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines. Aryl chlorides, including electron-deficient ones, are viable substrates for this transformation, often requiring the use of sterically hindered and electron-rich phosphine ligands. beilstein-journals.orgresearchgate.net

This compound is a suitable candidate for Buchwald-Hartwig amination. The reaction with primary or secondary amines, catalyzed by a palladium precursor and a suitable ligand (e.g., RuPhos, XPhos), would lead to the formation of methyl 4-(amino)-2,6-difluorobenzoates. These products are precursors to a wide range of biologically active molecules and functional materials. The reaction conditions can be tuned to accommodate a wide variety of amine coupling partners, including anilines, alkylamines, and heterocylic amines.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are a critical component of drug discovery, aiming to understand how chemical structure correlates with biological activity. This compound is an excellent starting point for creating a library of compounds for such studies due to its multiple points for diversification.

The 2,6-difluorobenzamide (B103285) scaffold, which is readily accessible from this compound via amidation, has been identified as a key pharmacophore in inhibitors of the bacterial cell division protein FtsZ. researchgate.netnih.gov FtsZ is a promising target for the development of new antibiotics. researchgate.netnih.gov

Starting with this compound, a general synthetic route for SAR studies would involve two key steps:

Amidation: The methyl ester is converted into a primary, secondary, or tertiary amide by reaction with an appropriate amine. This allows for the exploration of the "R¹" group in the target molecule.

Substitution of the 4-chloro group: The chloro substituent can be replaced with a variety of functional groups via nucleophilic aromatic substitution or, more broadly, through transition-metal-catalyzed cross-coupling reactions as described in section 5.4. This allows for the systematic variation of the "R²" group.

Table 3: Derivatization Strategy for SAR Library Synthesis

| Reaction at C1 (Ester) | Reaction at C4 (Chloro) | Resulting Scaffold | Purpose of Variation |

| Amidation with R¹NH₂ | Suzuki Coupling with R²B(OH)₂ | 4-Aryl-2,6-difluoro-N-R¹-benzamide | Explore impact of aryl and amide substituents |

| Amidation with R¹NH₂ | Sonogashira Coupling with R²-C≡CH | 4-Alkynyl-2,6-difluoro-N-R¹-benzamide | Introduce rigid, linear linkers |

| Amidation with R¹NH₂ | Buchwald-Hartwig Amination with R²₂NH | 4-(Amino)-2,6-difluoro-N-R¹-benzamide | Investigate hydrogen bonding and polarity |

This systematic approach allows medicinal chemists to probe the effects of different substituents on the molecule's potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of optimized drug candidates. The 2,6-difluorobenzamide framework has shown significant promise, and the 4-chloro starting material provides a convenient entry point for extensive chemical exploration. researchgate.netnih.gov

Challenges and Future Perspectives in the Academic Research of Methyl 4 Chloro 2,6 Difluorobenzoate

Development of More Sustainable and Environmentally Benign Synthetic Pathways

A significant challenge in the continued academic and industrial use of Methyl 4-chloro-2,6-difluorobenzoate lies in the development of synthetic routes that are not only efficient but also environmentally responsible. Traditional methods for the synthesis of halogenated aromatic compounds often rely on harsh reagents and generate substantial waste, prompting a shift towards greener alternatives.

Exploration of Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount to the future of synthesizing this compound. epa.govnih.govwjpmr.comacs.orgresearchgate.net This involves a holistic approach to chemical processes, aiming to minimize waste, reduce energy consumption, and utilize renewable resources. Key areas of exploration include:

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org Future research will likely focus on developing catalytic cycles that minimize the formation of byproducts.

Use of Safer Solvents: Many conventional syntheses of aromatic compounds employ volatile and often toxic organic solvents. A significant challenge is the identification and implementation of greener solvent alternatives, such as water, supercritical fluids, or biodegradable solvents. acs.org The unique solubility properties of fluorinated compounds present both challenges and opportunities in this regard.

Energy Efficiency: Investigating reaction conditions that proceed at ambient temperature and pressure can drastically reduce the energy footprint of the synthesis. epa.govnih.gov Microwave-assisted and flow chemistry techniques are promising avenues for achieving this. nih.govrsc.orgmit.eduvapourtec.com

Renewable Feedstocks: While challenging for a molecule with its specific substitution pattern, long-term research could explore the potential of deriving key structural motifs from renewable bio-based sources. epa.gov

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Waste Prevention | Development of catalytic systems that minimize byproduct formation. |

| Atom Economy | Designing reaction pathways where the majority of reactant atoms are incorporated into the final product. acs.org |

| Safer Solvents | Exploration of aqueous reaction media, ionic liquids, or solvent-free conditions. acs.org |

| Energy Efficiency | Utilization of microwave irradiation or flow chemistry to reduce reaction times and energy consumption. epa.govnih.gov |

| Renewable Feedstocks | Long-term investigation into bio-based precursors for the aromatic ring or methyl group. epa.gov |

Investigation of Biocatalytic Approaches for Enhanced Selectivity

Biocatalysis offers a powerful tool for achieving high selectivity under mild reaction conditions, aligning perfectly with the goals of green chemistry. researchgate.netnih.govchemrxiv.orgchemrxiv.orgresearchgate.net The investigation of enzymatic pathways for the synthesis of this compound presents a significant but potentially rewarding challenge.

Selective Halogenation: A key challenge is the regioselective introduction of the chlorine and fluorine atoms onto the aromatic ring. Flavin-dependent halogenases are a class of enzymes that have shown remarkable ability to catalyze the selective halogenation of aromatic compounds. researchgate.netnih.govchemrxiv.orgchemrxiv.orgresearchgate.net Future research could focus on identifying or engineering halogenases that can specifically act on a benzoic acid or benzoate (B1203000) precursor to install the desired halogenation pattern.

Enzymatic Esterification: The final step in the synthesis involves the esterification of 4-chloro-2,6-difluorobenzoic acid. Lipases are well-known for their ability to catalyze esterification reactions with high efficiency and selectivity in non-aqueous media. researchgate.netnih.govresearchgate.netnih.govrsc.org The use of immobilized lipases in a flow reactor system could provide a sustainable and continuous process for the production of this compound.

| Biocatalytic Approach | Potential Application | Key Enzyme Class |

| Regioselective Halogenation | Introduction of chlorine and fluorine atoms at specific positions on the aromatic ring. | Flavin-dependent Halogenases researchgate.netchemrxiv.org |

| Esterification | Conversion of 4-chloro-2,6-difluorobenzoic acid to its methyl ester. | Lipases researchgate.netnih.govresearchgate.net |

Exploration of Novel Reactivity and Unprecedented Transformation Pathways

The unique electronic properties conferred by the two fluorine atoms and the chlorine atom on the aromatic ring of this compound suggest a rich and largely unexplored reactivity profile. Future academic research will likely focus on uncovering novel transformations that leverage this unique substitution pattern.

Key areas for exploration include:

Cross-Coupling Reactions: The carbon-chlorine bond presents a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. Investigating the reactivity of this bond in the presence of the ortho-fluorine atoms will be crucial for expanding the synthetic utility of this compound.

C-H Functionalization: The remaining C-H bond on the aromatic ring is a target for direct functionalization reactions. Developing catalytic systems that can selectively activate this bond would open up avenues for the synthesis of a wide range of novel derivatives.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. researchgate.net Exploring the photocatalytic activation of this compound could lead to unprecedented transformations and the discovery of novel reaction pathways.

Application of Advanced Characterization Techniques for Complex Derivatives

As the synthesis of more complex derivatives of this compound becomes feasible, the need for sophisticated analytical techniques for their unambiguous characterization will grow.

Future research will rely heavily on:

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, the presence of fluorine necessitates the use of 19F NMR. acs.org Advanced multi-dimensional NMR techniques, such as HMBC and HSQC, will be essential for elucidating the precise connectivity and spatial arrangement of atoms in complex derivatives.

Tandem Mass Spectrometry: High-resolution tandem mass spectrometry (MS/MS) will be crucial for determining the molecular weight and fragmentation patterns of new compounds, providing invaluable structural information. mdpi.comnih.gov

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure. nih.govtandfonline.combeilstein-journals.orgwikipedia.org This technique will be vital for understanding the solid-state packing and intermolecular interactions of novel materials derived from this compound.

| Characterization Technique | Information Provided | Relevance for Complex Derivatives |

| Advanced NMR Spectroscopy | Connectivity, stereochemistry, and through-space interactions. | Essential for unambiguous structure elucidation, especially with multiple fluorine atoms. acs.org |

| Tandem Mass Spectrometry | Molecular weight and fragmentation patterns. | Crucial for confirming the identity of newly synthesized compounds. mdpi.com |

| X-ray Crystallography | Precise three-dimensional atomic arrangement in the solid state. | Provides definitive structural proof and insights into intermolecular forces. nih.govtandfonline.com |

High-Throughput Synthesis and Screening Methodologies for Discovering New Applications

The discovery of novel applications for derivatives of this compound can be significantly accelerated through the adoption of high-throughput synthesis and screening techniques.

Future perspectives in this area include:

Automated Synthesis Platforms: The use of robotic systems for automated synthesis allows for the rapid generation of large libraries of related compounds. nih.govnih.govresearchgate.netwikipedia.orgnih.gov This enables the systematic exploration of structure-activity relationships.

Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in a spatially separated manner, greatly increasing the efficiency of library creation. nih.gov

High-Throughput Screening: Once compound libraries are generated, high-throughput screening assays can be employed to rapidly assess their biological activity or material properties, leading to the identification of promising candidates for further development.

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis and materials discovery. researchgate.netnih.govcmu.eduyoutube.comrjptonline.org For a molecule like this compound, these computational tools offer exciting future perspectives.

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcome of new transformations. researchgate.netnih.govcmu.edurjptonline.org This can help chemists to design more efficient synthetic routes to novel derivatives of the target compound.

Property Design: AI algorithms can be used to predict the physical, chemical, and biological properties of virtual compounds. This allows for the in silico design of molecules with desired characteristics before they are synthesized in the lab, saving significant time and resources.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic pathways to complex target molecules, potentially uncovering routes that a human chemist might overlook.

| AI/ML Application | Description | Impact on Research |

| Predictive Synthesis | Algorithms that forecast the products and yields of chemical reactions. researchgate.netcmu.edu | More efficient and targeted design of synthetic routes. |

| Property Design | Computational models that predict the properties of molecules. | In silico screening and optimization of compounds for specific applications. |

| Retrosynthesis Planning | AI-driven tools that suggest synthetic pathways to a target molecule. | Discovery of novel and more efficient synthetic strategies. |

Q & A

Basic Research Questions